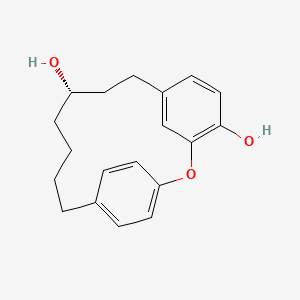

acerogenin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acérogénine B est un composé naturel isolé de l’écorce d’Acer nikoense Maxim, une plante indigène du Japon. Elle appartient à la classe des diarylheptanoïdes cycliques, qui se caractérisent par un motif de diphényléther lié par un pont à sept carbones. L’acérogénine B a suscité un intérêt considérable en raison de ses activités biologiques potentielles, notamment ses effets neuroprotecteurs et anti-inflammatoires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acérogénine B implique une série d’étapes, notamment la cycloéthérification et les réactions de substitution aromatique nucléophile intramoléculaire. L’une des étapes clés est la cycloéthérification d’un précurseur linéaire de diarylheptanoïde dans des conditions douces en utilisant du fluorure de césium dans du diméthylformamide à température ambiante. Cette réaction donne un composé macrocyclique, qui est ensuite soumis à des modifications supplémentaires pour produire l’acérogénine B .

Méthodes de production industrielle

Bien que les méthodes de production industrielle de l’acérogénine B ne soient pas largement documentées, la synthèse implique généralement l’extraction du composé de l’écorce d’Acer nikoense Maxim suivie de processus de purification. L’extraction est généralement effectuée à l’aide de solvants organiques, et le composé est ensuite isolé et purifié en utilisant des techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions

L’acérogénine B subit diverses réactions chimiques, notamment :

Oxydation : L’acérogénine B peut être oxydée pour former des quinones correspondantes.

Réduction : Les réactions de réduction peuvent convertir l’acérogénine B en ses dérivés dihydro.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Les réactions de substitution aromatique nucléophile font souvent intervenir des réactifs tels que le fluorure de césium et le diméthylformamide.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’acérogénine B, tels que ses formes dihydro et quinone. Ces dérivés sont souvent étudiés pour leurs activités biologiques améliorées .

Applications de la recherche scientifique

Applications De Recherche Scientifique

Mécanisme D'action

L’acérogénine B exerce ses effets principalement par l’activation de la voie du facteur 2 lié au facteur E2 nucléaire (Nrf2). Cette activation conduit à l’induction de l’hème oxygénase-1 (HO-1), qui joue un rôle crucial dans la protection des cellules contre les dommages oxydatifs. Le composé inhibe également la production d’oxyde nitrique (NO) dans les macrophages activés, réduisant ainsi l’inflammation .

Comparaison Avec Des Composés Similaires

Composés similaires

Acérogénine A : Un autre diarylheptanoïde cyclique isolé d’Acer nikoense Maxim, connu pour ses effets neuroprotecteurs.

Acérogénine C : Un composé apparenté avec une structure chimique et des activités biologiques similaires.

Formononétine : Un composé naturel aux propriétés anti-inflammatoires, souvent comparé à l’acérogénine B pour ses activités biologiques.

Unicité

L’acérogénine B est unique en raison de son activation spécifique de la voie Nrf2 et de son inhibition puissante de la production d’oxyde nitrique. Ces propriétés la distinguent des autres composés similaires et en font un candidat prometteur pour des applications thérapeutiques dans les maladies neurodégénératives et inflammatoires .

Propriétés

Formule moléculaire |

C19H22O3 |

|---|---|

Poids moléculaire |

298.4 g/mol |

Nom IUPAC |

(10S)-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaene-4,10-diol |

InChI |

InChI=1S/C19H22O3/c20-16-4-2-1-3-14-6-10-17(11-7-14)22-19-13-15(5-9-16)8-12-18(19)21/h6-8,10-13,16,20-21H,1-5,9H2/t16-/m0/s1 |

Clé InChI |

BDTAPCJUUZRFKY-INIZCTEOSA-N |

SMILES isomérique |

C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CC[C@H](C1)O)O |

SMILES canonique |

C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CCC(C1)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

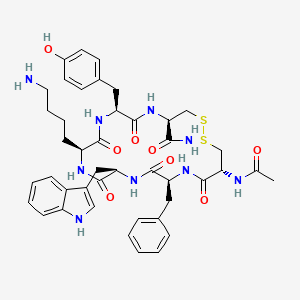

![Ac-[CFWKFC]-NH2](/img/structure/B10846175.png)

![Ac-dR[CEHdFRWC]-NH2](/img/structure/B10846204.png)